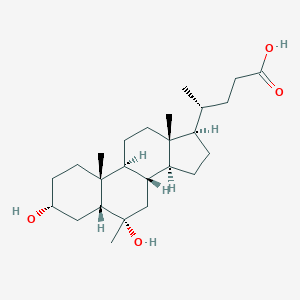

3,6-Dihydroxy-6-methylcholanoic acid

Description

3,6-Dihydroxy-6-methylcholanoic acid (CAS: 123202-27-7; C₂₅H₄₂O₄) is a synthetic bile acid analogue derived from the cholane steroid backbone. It features hydroxyl groups at positions 3 and 6, with a methyl substitution at the 6β position (Figure 1). This compound belongs to the bile acid family, which plays critical roles in lipid digestion, cholesterol homeostasis, and metabolic signaling .

Properties

CAS No. |

123202-28-8 |

|---|---|

Molecular Formula |

C25H42O4 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |

InChI Key |

WAUIOEWDALWOPQ-NKJSALJZSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |

Other CAS No. |

123202-28-8 |

Synonyms |

3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following section compares 3,6-dihydroxy-6-methylcholanoic acid with key analogues, focusing on structural differences, metabolic pathways, and functional outcomes.

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Selected Bile Acid Analogues

Key Observations:

Methyl Substitution at C6: The 6-methyl group in this compound enhances hydrophobicity compared to unmethylated analogues like 3α,6α-dihydroxycholan-24-oic acid. This modification improves membrane permeability and hepatic uptake efficiency, as demonstrated in hamster metabolism studies .

Epimeric Differences: The position of the methyl group (6β vs. 6α) significantly impacts biological activity. For instance, 3α,6β-dihydroxy-6α-methylcholanoic acid exhibits slower intestinal absorption and conjugation rates compared to its 6β-methyl counterpart .

Metabolic and Pharmacokinetic Profiles

- Hepatic Extraction: In hamster studies, this compound demonstrated rapid intestinal absorption and efficient hepatic extraction (>90% within 2 hours post-administration). Over 80% of the administered dose was secreted into bile as glycine or taurine conjugates, highlighting its suitability for studying enterohepatic circulation .

- Enzymatic Modifications : The 6-methyl group resists bacterial dehydroxylation in the gut, a common degradation pathway for natural bile acids like cholic acid. This stability may prolong its biological half-life .

- Contrast with Oxidized Derivatives: 3,12-Diketocholanoic acid, a fully oxidized derivative, is associated with cholestatic liver injury and serves as a biomarker rather than a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.